3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate: is a chemical compound with the molecular formula C12H22F3O6P . It is known for its unique properties due to the presence of trifluoromethyl and phosphate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves the esterification of 3,3,3-trifluorolactic acid with methanol, followed by phosphorylation with dibutyl phosphate. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. It serves as a model compound for understanding the effects of fluorination on biological systems .
Medicine: Its stability and reactivity make it a useful building block in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance products .
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate involves its interaction with molecular targets through its trifluoromethyl and phosphate groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the stability and reactivity of the compound in various environments .
Vergleich Mit ähnlichen Verbindungen
- 3,3,3-Trifluorolactic acid methyl ester dipentyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester diethyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester dimethyl phosphate
Comparison: Compared to its analogs, 3,3,3-Trifluorolactic acid methyl ester dibutyl phosphate exhibits unique properties due to the presence of dibutyl phosphate. This results in different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
108682-53-7 |
---|---|
Molekularformel |
C12H22F3O6P |
Molekulargewicht |
350.27 g/mol |
IUPAC-Name |
methyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H22F3O6P/c1-4-6-8-19-22(17,20-9-7-5-2)21-10(11(16)18-3)12(13,14)15/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
SUACWEZIQVVZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC(C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.